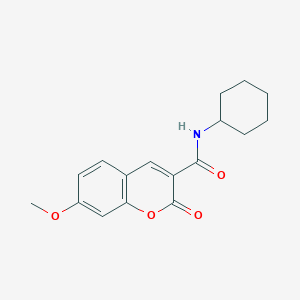![molecular formula C16H13F3N2O3 B5738462 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as BDB-TFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. BDB-TFPU is a urea derivative that possesses unique structural and physicochemical properties that make it a promising candidate for various scientific applications.
作用机制
The mechanism of action of BDB-TFPU is based on its ability to bind to the active site of enzymes and inhibit their activity. BDB-TFPU achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site of the enzyme. This leads to a conformational change in the enzyme structure, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
BDB-TFPU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDB-TFPU has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, BDB-TFPU has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
BDB-TFPU possesses several advantages that make it a promising candidate for various scientific applications. It has a high potency and selectivity towards its target enzymes, which makes it an effective inhibitor. BDB-TFPU also possesses good solubility in organic solvents, which makes it easy to handle in the laboratory. However, BDB-TFPU also possesses some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.
未来方向
There are several future directions for the research on BDB-TFPU. One potential direction is the development of BDB-TFPU derivatives with improved potency and selectivity towards specific enzymes. Another potential direction is the investigation of the potential applications of BDB-TFPU in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of BDB-TFPU as a cross-linking agent for the preparation of novel materials such as hydrogels and nanoparticles is another potential direction for future research.
合成方法
BDB-TFPU can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the desired product. Alternatively, BDB-TFPU can be synthesized using a one-pot reaction of 3-(trifluoromethyl)aniline, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine.
科学研究应用
BDB-TFPU has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of various enzymes such as protein kinases, metalloproteases, and phosphodiesterases. BDB-TFPU has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition to its medicinal applications, BDB-TFPU has also been used in material science as a cross-linking agent for the preparation of polyurethane foams and coatings.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)21-12-4-5-13-14(9-12)24-7-6-23-13/h1-5,8-9H,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYORGALUUEILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)


![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)




![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)